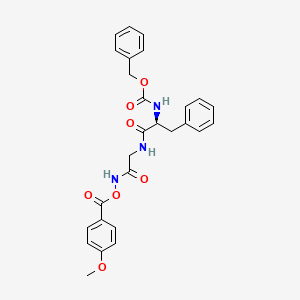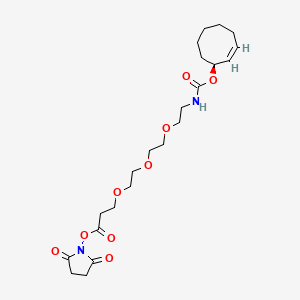
(S,E)-TCO2-PEG3-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-TCO2-PEG3-NHS ester is a chemical compound widely used in bioconjugation and click chemistry. It contains a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. The TCO group is known for its rapid and selective reaction with tetrazine-containing molecules through an inverse electron demand Diels-Alder reaction, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-TCO2-PEG3-NHS ester typically involves the following steps:
Formation of TCO Group: The trans-cyclooctene group is synthesized through the isomerization of cis-cyclooctene using a suitable catalyst.
PEG Linker Attachment: The polyethylene glycol linker is attached to the TCO group through a nucleophilic substitution reaction.
NHS Ester Formation: The final step involves the activation of the carboxyl group with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Analyse Chemischer Reaktionen
Types of Reactions: (S,E)-TCO2-PEG3-NHS ester primarily undergoes the following reactions:
Inverse Electron Demand Diels-Alder Reaction: The TCO group reacts with tetrazine-containing molecules to form stable adducts.
Nucleophilic Substitution: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Tetrazine-containing molecules: Used in the inverse electron demand Diels-Alder reaction.
Primary amines: React with the NHS ester under mild conditions (pH 7-9) to form amide bonds.
Major Products:
Tetrazine-TCO Adducts: Formed from the reaction of the TCO group with tetrazine.
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Wissenschaftliche Forschungsanwendungen
(S,E)-TCO2-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications.
Wirkmechanismus
The mechanism of action of (S,E)-TCO2-PEG3-NHS ester involves the following steps:
TCO Group Reaction: The TCO group undergoes an inverse electron demand Diels-Alder reaction with tetrazine-containing molecules, forming a stable covalent bond.
NHS Ester Reaction: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Molecular Targets and Pathways:
TCO Group: Targets tetrazine-containing molecules through the inverse electron demand Diels-Alder reaction.
NHS Ester: Targets primary amines to form amide bonds.
Vergleich Mit ähnlichen Verbindungen
(S,E)-TCO-NHS Ester: Contains a TCO group and an NHS ester but lacks the PEG linker.
TCO-PEG4-NHS Ester: Similar structure with a longer PEG linker.
TCO-PEG2-NHS Ester: Similar structure with a shorter PEG linker.
Uniqueness: (S,E)-TCO2-PEG3-NHS ester is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective for bioconjugation and click chemistry applications.
Eigenschaften
Molekularformel |
C22H34N2O9 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,23,28)/b6-4+/t18-/m1/s1 |
InChI-Schlüssel |
DLQRFZZNQPWMQC-MJICGBHWSA-N |
Isomerische SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


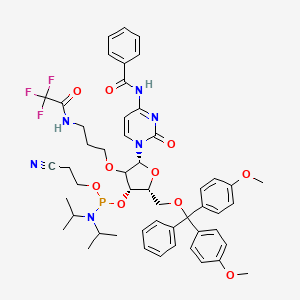
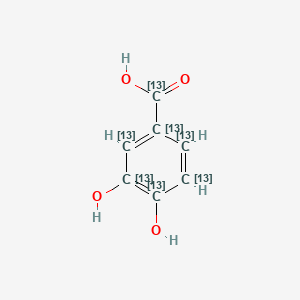



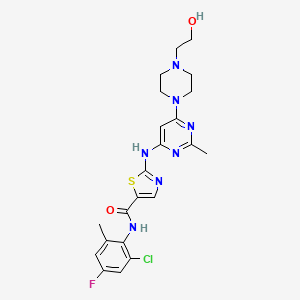

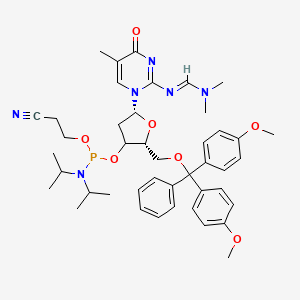

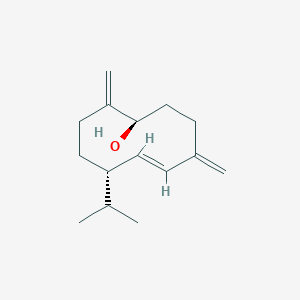
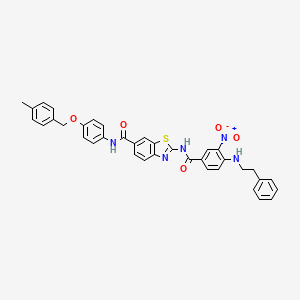
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
